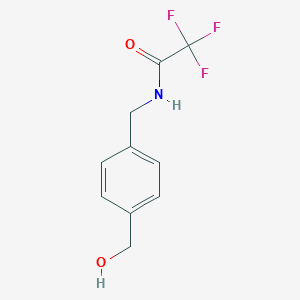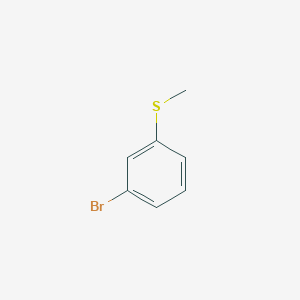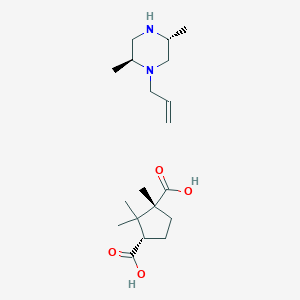![molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8](/img/structure/B20555.png)
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has a wide range of applications in various fields of science.
科学的研究の応用
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it is used as a ligand in metal-catalyzed reactions and as a stabilizer for certain enzymes.
作用機序
The mechanism of action of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic compound. It is also soluble in water, making it easy to handle in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in laboratory experiments is its stability and non-toxicity. It is also easy to handle and soluble in water, making it a convenient reagent to work with. However, its limited availability and high cost can be a limitation for some experiments.
将来の方向性
There are several future directions for the use of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. In addition, further studies on its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. Its stability, non-toxicity, and solubility in water make it a convenient reagent to work with. Its potential applications in the development of new pharmaceuticals, agrochemicals, and catalysts make it an important compound for future research.
特性
CAS番号 |
101862-04-8 |
|---|---|
分子式 |
C9H17N3O |
分子量 |
183.25 g/mol |
IUPAC名 |
2-[4-(3-hydroxypropyl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H17N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1,3-9H2 |
InChIキー |
JECDWZQEVLJZQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC#N |
正規SMILES |
C1CN(CCN1CCCO)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





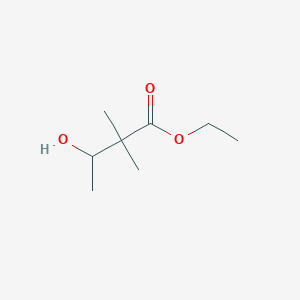
![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)
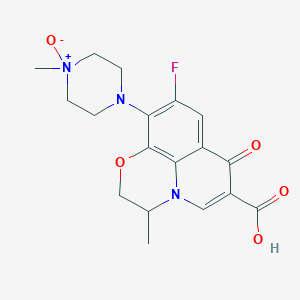
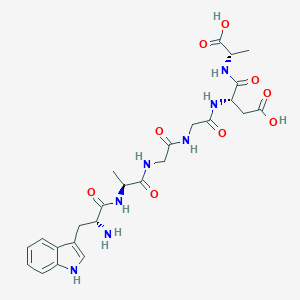

![N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide](/img/structure/B20495.png)

